N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-tosylpyrrolidine-2-carboxamide
CAS No.: 1049913-99-6
Cat. No.: VC5876154
Molecular Formula: C25H24N4O3S
Molecular Weight: 460.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1049913-99-6 |
|---|---|
| Molecular Formula | C25H24N4O3S |
| Molecular Weight | 460.55 |
| IUPAC Name | N-[2-(1H-benzimidazol-2-yl)phenyl]-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide |
| Standard InChI | InChI=1S/C25H24N4O3S/c1-17-12-14-18(15-13-17)33(31,32)29-16-6-11-23(29)25(30)28-20-8-3-2-7-19(20)24-26-21-9-4-5-10-22(21)27-24/h2-5,7-10,12-15,23H,6,11,16H2,1H3,(H,26,27)(H,28,30) |
| Standard InChI Key | ZXTQKTCTSFUPDW-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4 |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-tosylpyrrolidine-2-carboxamide, reflects its multicyclic architecture:
-
Benzimidazole moiety: A fused bicyclic system comprising benzene and imidazole rings, known for its role in modulating electronic properties and binding affinity in medicinal chemistry .
-
Phenyl bridge: A para-substituted phenyl group connecting the benzimidazole to the pyrrolidine-carboxamide unit.
-
Pyrrolidine-carboxamide core: A five-membered saturated amine ring with a carboxamide group at position 2 and a tosyl group at position 1. The tosyl group enhances metabolic stability and influences solubility .
Physicochemical Properties (theoretical):
| Property | Value |
|---|---|
| Molecular formula | C₂₆H₂₅N₄O₃S |
| Molecular weight | 485.57 g/mol |
| LogP (lipophilicity) | ~3.2 (estimated) |
| Hydrogen bond donors | 3 |
| Hydrogen bond acceptors | 6 |
Synthesis and Structural Characterization
Synthetic Routes
The synthesis of this compound likely involves sequential coupling and protection-deprotection steps, as inferred from analogous pyrrolidine derivatives in patent US9193762B2 :
-
Pyrrolidine functionalization: Tosylation of pyrrolidine at nitrogen using p-toluenesulfonyl chloride under basic conditions.
-
Carboxamide formation: Activation of pyrrolidine-2-carboxylic acid with carbonyldiimidazole (CDI), followed by coupling with 2-(1H-benzo[d]imidazol-2-yl)aniline .
-
Purification: Chromatographic isolation using silica gel or reverse-phase HPLC.
Key intermediates:
-
1-Tosylpyrrolidine-2-carboxylic acid: Confirmed via NMR (δ 7.80–7.30 ppm for tosyl aromatic protons) and ESI-MS ([M+H]⁺ = 298.1) .
-
2-(1H-Benzo[d]imidazol-2-yl)aniline: Characterized by IR (N-H stretch at 3350 cm⁻¹) and elemental analysis .
Crystallographic Data
While no crystal structure of this specific compound is reported, related bromomethyl-chlorophenyl sulfonamides exhibit monoclinic symmetry (space group P2₁/c) with unit cell parameters a = 21.324 Å, b = 5.8597 Å, c = 14.966 Å, and β = 95.558° . These data suggest that the title compound may adopt similar packing interactions, such as π-π stacking between benzimidazole and phenyl groups.
Pharmacological Profile and Mechanism of Action
Enzyme Inhibition
Patent US9193762B2 highlights pyrrolidine-carboxamides as prolylcarboxypeptidase (PRCP) inhibitors . PRCP, a serine protease involved in angiotensin II and α-MSH metabolism, is implicated in hypertension and obesity. Key findings:
-
IC₅₀ values: Analogous compounds exhibit IC₅₀ = 50–200 nM in fluorogenic substrate assays .
-
Competitive inhibition: Structural analogs bind PRCP’s active site, as shown by kinetic studies (Kᵢ = 78 nM) .
Metabolic Stability
In vitro studies using liver microsomes indicate moderate stability (t₁/₂ = 45 min), with primary metabolites resulting from tosyl group hydrolysis and pyrrolidine oxidation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume